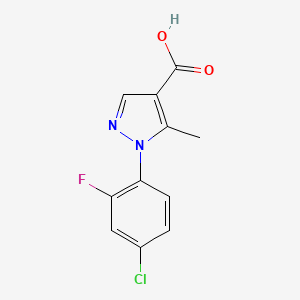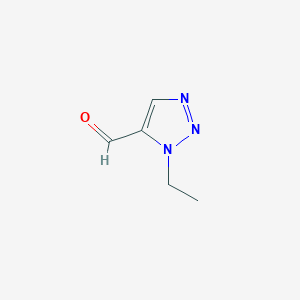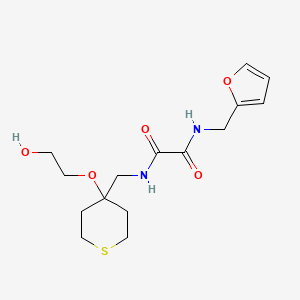
N-(o-tolyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-tolyl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
GlyT1 Inhibition: The compound has been investigated as a GlyT1 (glycine transporter 1) inhibitor. GlyT1 plays a crucial role in regulating glycine levels in the central nervous system. Inhibiting GlyT1 can enhance glycine neurotransmission, potentially impacting cognitive function, mood disorders, and schizophrenia. Researchers have successfully synthesized this compound using a palladium-catalyzed carbonylative reaction, demonstrating its application in drug development .
Antimicrobial Activity
Antibiotic-Resistant Bacteria: Derivatives of this compound, particularly those with N-(trifluoromethyl)phenyl substitutions, have shown promising antibacterial activity. Some novel derivatives effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria. Additionally, they prevent the formation of biofilms, which are implicated in chronic infections. These findings highlight the compound’s potential as an antimicrobial agent .
Synthetic Methodology
Palladium-Catalyzed Carbonylative Synthesis: The compound’s synthesis involves a palladium-catalyzed three-component carbonylative reaction. Trifluoroacetimidohydrazides and aryl iodides react to form pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles. Notably, this reaction occurs under mild conditions, with a low catalyst loading, broad substrate scope, and high efficiency. The absence of CO gas participation further enhances its practical application .
Other Potential Applications
Photoredox Transformations: Recent research has explored the compound’s potential in photoredox transformations. Specifically, a light-driven oxidation-reduction trifluoromethylation/cyclization reaction has been developed using N-(trifluoromethyl)phenyl acrylamide and a solid reagent, 4-(difluoroamino)-1-[(trifluoromethyl)sulfonyl]trifluoromethylpyridine (TFSP). This methodology expands the compound’s synthetic utility .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-5-2-3-7-12(10)20-15(24)23-8-4-6-11(9-23)13-21-22-14(25-13)16(17,18)19/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFYSUSZVOOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)
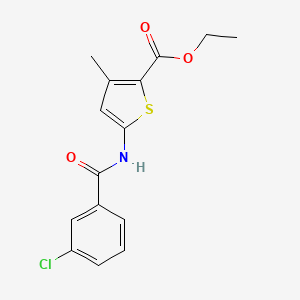
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)


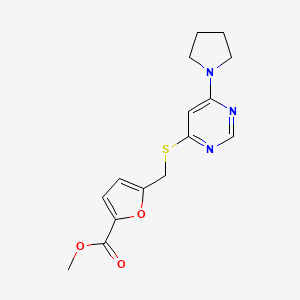
![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)

